molecular formula C18H13ClO5 B1216198 2-[5-Chloro-3-(2-methylphenyl)-4-oxochromen-7-yl]oxyacetic acid CAS No. 112953-47-6

2-[5-Chloro-3-(2-methylphenyl)-4-oxochromen-7-yl]oxyacetic acid

Cat. No. B1216198
M. Wt: 344.7 g/mol
InChI Key: POJPNUILSOANLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5-Chloro-3-(2-methylphenyl)-4-oxochromen-7-yl]oxyacetic acid, also known as 2-[5-Chloro-3-(2-methylphenyl)-4-oxochromen-7-yl]oxyacetic acid, is a useful research compound. Its molecular formula is C18H13ClO5 and its molecular weight is 344.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[5-Chloro-3-(2-methylphenyl)-4-oxochromen-7-yl]oxyacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[5-Chloro-3-(2-methylphenyl)-4-oxochromen-7-yl]oxyacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

112953-47-6

Product Name

2-[5-Chloro-3-(2-methylphenyl)-4-oxochromen-7-yl]oxyacetic acid

Molecular Formula

C18H13ClO5

Molecular Weight

344.7 g/mol

IUPAC Name

2-[5-chloro-3-(2-methylphenyl)-4-oxochromen-7-yl]oxyacetic acid

InChI

InChI=1S/C18H13ClO5/c1-10-4-2-3-5-12(10)13-8-24-15-7-11(23-9-16(20)21)6-14(19)17(15)18(13)22/h2-8H,9H2,1H3,(H,20,21)

InChI Key

POJPNUILSOANLV-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C2=COC3=C(C2=O)C(=CC(=C3)OCC(=O)O)Cl

Canonical SMILES

CC1=CC=CC=C1C2=COC3=C(C2=O)C(=CC(=C3)OCC(=O)O)Cl

Other CAS RN

112953-47-6

synonyms

((5-chloro-3-(2-methylphenol)-4-oxo-4H-1-benzopyran-7-yl)oxy)acetic acid
DR 3438
DR-3438

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 1.2 l of ethanol was suspended 132 g of ethyl {[5-chloro-3-(2-methylphenyl)-4-oxo-4H-1-benzopyran-7-yl]oxy}acetate, and 0.53 l of a 1N sodium hydroxide aqueous solution was slowly added dropwise to the suspension at room temperature, followed by stirring at room temperature for 3 hours. The insoluble material was removed by filtration, and the filtrate was acidified with hydrochloric acid while ice-cooling and stirring. The stirring was continued at room temperature overnight. The precipitated crystals were collected by filtration, washed with water, and dried to obtain 105 g of the entitled compound having a melting point of 191° to 192° C.
Name
ethyl {[5-chloro-3-(2-methylphenyl)-4-oxo-4H-1-benzopyran-7-yl]oxy}acetate
Quantity
132 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.2 L
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.